molecular formula C13H10N4O2S2 B2959907 4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2319637-19-7

4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No. B2959907
CAS RN: 2319637-19-7
M. Wt: 318.37
InChI Key: DKUYFUDCPWRKFD-UHFFFAOYSA-N
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Description

The compound “4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine derivatives have been extensively studied due to their potential applications in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-b]pyridine derivatives can be analyzed using InChI codes . The InChI code provides a standard way to encode the molecular structure information in a text string which can be used to generate a 2D or 3D molecular structure .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,4-b]pyridine derivatives are diverse. They can undergo a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,4-b]pyridine derivatives can be determined using various techniques. For instance, the molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is related to the broader class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and cytoprotective properties. For instance, research on imidazo[1,2-a]pyridines, which share a structural resemblance with the compound , has shown that while these compounds may not exhibit significant antisecretory activity, they can demonstrate notable cytoprotective effects in models of ethanol and hydrochloric acid-induced gastric damage (Starrett et al., 1989). Furthermore, thiadiazole derivatives have been investigated for their antimicrobial activities, with certain modifications leading to compounds that exhibit significant action against various bacterial and fungal strains (El‐Emary et al., 2002).

Material Science Applications

In the realm of materials science, thiadiazole and its derivatives, including benzo[c][1,2,5]thiadiazoles, are explored for their electrochemical and photophysical properties. A study on thiadiazolo[3,4-c]pyridine, which is structurally related to the compound , highlights its application in developing donor-acceptor-type electrochromic polymers. These polymers exhibit fast switching times and high coloration efficiency, making them suitable for electrochromic devices (Ming et al., 2015). This suggests the potential of "4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole" in similar applications, where its electronic properties could be harnessed for developing novel materials with desirable electrochromic characteristics.

Safety and Hazards

Safety and hazards associated with the handling and use of pyrrolo[3,4-b]pyridine derivatives should be taken into consideration. For instance, 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

4-(5,7-dihydropyrrolo[3,4-b]pyridin-6-ylsulfonyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c18-21(19,12-5-1-4-10-13(12)16-20-15-10)17-7-9-3-2-6-14-11(9)8-17/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUYFUDCPWRKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)C3=CC=CC4=NSN=C43)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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